molecular formula C7H2Br2FN B1447426 2,3-Dibromo-5-fluorobenzonitrile CAS No. 1804417-13-7

2,3-Dibromo-5-fluorobenzonitrile

Cat. No. B1447426
M. Wt: 278.9 g/mol
InChI Key: BUXKUHYILLWAQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

DBFN can be synthesized by reacting 2,3-dibromo-5-trifluoromethylbenzoic acid with thionyl chloride and then treating the intermediate with sodium cyanide. The reaction proceeds via an acid chloride intermediate that is then converted to a cyano intermediate, which is ultimately converted to the desired product.


Molecular Structure Analysis

DBFN has a molecular formula of C7H2Br2FN. The C–F and C–Br bond lengths indicate a considerable increase when substituted in place of C–H . Fluorine and bromine atoms are in the plane of the benzene ring .

Scientific Research Applications

Structural and Electronic Properties Studies

Research on fluorobenzonitriles, including compounds structurally related to 2,3-dibromo-5-fluorobenzonitrile, has contributed to understanding their structural and electronic properties. Studies involving energetic and structural analyses have been conducted to derive standard molar enthalpies of formation, both in condensed and gaseous phases, and to measure standard molar enthalpies of vaporization or sublimation. Theoretical estimations have provided insights into gas-phase enthalpies of formation, basicities, proton and electron affinities, and adiabatic ionization enthalpies. These studies are crucial for evaluating the electronic properties and for assessing the electronic effect through donor-acceptor systems, thereby facilitating a deeper understanding of their potential applications in various scientific fields (Ribeiro da Silva et al., 2012).

Halodeboronation Application

The facile synthesis of related compounds, such as 2-bromo-3-fluorobenzonitrile, through halodeboronation of aryl boronic acids, showcases an application in creating halogenated benzonitriles. This method demonstrates the generality of the transformation, producing both aryl bromides and chlorides in good to excellent yields. Such chemical transformations are significant for the synthesis of complex molecules for further research and development in chemistry and materials science (Szumigala et al., 2004).

Microwave Spectrum Analysis

Studies on the microwave spectrum of difluorobenzonitriles contribute to understanding the impact of halogen substitution on molecular structure and dynamics. For example, the microwave spectrum analysis of 2,3-difluorobenzonitrile helps in determining rotational and nitrogen quadrupole coupling constants, revealing slight deviations from cylindrical symmetry in the C≡N bond. Such analyses are essential for elucidating the structural and electronic effects of fluorine substitution on benzonitriles, which could have implications for their reactivity and potential applications in various scientific and technological areas (Onda et al., 2002).

Chemical Fixation of Carbon Dioxide

The application of 2-aminobenzonitriles in the chemical fixation of carbon dioxide to produce quinazoline-2,4(1H,3H)-diones showcases an innovative use of related compounds in environmental chemistry. This process highlights the potential of using halogenated benzonitriles in catalytic systems for carbon dioxide fixation, offering a pathway for creating valuable compounds from CO2 while addressing environmental concerns (Kimura et al., 2012).

properties

IUPAC Name

2,3-dibromo-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2FN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXKUHYILLWAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-5-fluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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